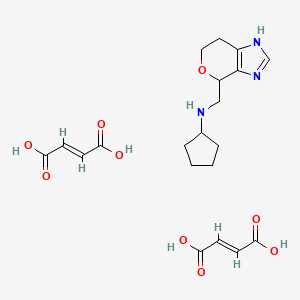![molecular formula C48H90O8 B12768703 [2-(heptanoyloxymethyl)-2-(nonanoyloxymethyl)-3-undecanoyloxypropyl] (2R)-2-hexyldecanoate](/img/structure/B12768703.png)
[2-(heptanoyloxymethyl)-2-(nonanoyloxymethyl)-3-undecanoyloxypropyl] (2R)-2-hexyldecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentaerythritol ester of nonanoic, heptanoic, undecanoic, and 2-hexyldecanoic acids is a complex ester formed by the reaction of pentaerythritol with a mixture of these carboxylic acids. This compound is known for its excellent lubricating properties, making it a valuable component in the formulation of high-performance lubricants. The unique combination of different carboxylic acids imparts specific physicochemical properties to the ester, such as low volatility, high thermal stability, and good lubricity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pentaerythritol ester of nonanoic, heptanoic, undecanoic, and 2-hexyldecanoic acids typically involves the esterification of pentaerythritol with the respective carboxylic acids. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, toluenesulfonic acid, zinc oxide, or ion-exchange resins . The reaction conditions include heating the mixture to a temperature range of 100-170°C, often in the presence of a solvent like toluene to facilitate azeotropic distillation of water formed during the reaction .
Industrial Production Methods
In industrial settings, the esterification process is optimized for large-scale production. The use of continuous reactors and efficient catalysts ensures high yields and purity of the final product. The reaction mixture is typically subjected to purification steps, such as distillation and crystallization, to achieve the desired purity levels. The final product is then tested for its physicochemical properties to ensure it meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
Pentaerythritol ester of nonanoic, heptanoic, undecanoic, and 2-hexyldecanoic acids primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the cleavage of the ester bonds in the presence of water, leading to the formation of pentaerythritol and the respective carboxylic acids. Transesterification involves the exchange of ester groups between different alcohols and acids .
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst at elevated temperatures.
Transesterification: Requires an alcohol and a catalyst, such as sodium methoxide or potassium hydroxide, under reflux conditions
Major Products Formed
Hydrolysis: Pentaerythritol and a mixture of nonanoic, heptanoic, undecanoic, and 2-hexyldecanoic acids.
Transesterification: New esters formed by the exchange of ester groups between the reactants
Applications De Recherche Scientifique
Pentaerythritol ester of nonanoic, heptanoic, undecanoic, and 2-hexyldecanoic acids has several scientific research applications:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its potential as a biocompatible lubricant in medical devices.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable emulsions.
Industry: Widely used in the formulation of high-performance lubricants for automotive and aerospace applications
Mécanisme D'action
The mechanism of action of pentaerythritol ester of nonanoic, heptanoic, undecanoic, and 2-hexyldecanoic acids involves its ability to form a lubricating film on surfaces, reducing friction and wear. The ester molecules interact with the surface through van der Waals forces and hydrogen bonding, creating a stable and durable lubricating layer. This reduces the energy required for relative motion between surfaces, thereby enhancing the efficiency and lifespan of mechanical components .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pentaerythritol tetraheptanoate
- Pentaerythritol tetrabutyrate
- Pentaerythritol tetracaproate
Uniqueness
Pentaerythritol ester of nonanoic, heptanoic, undecanoic, and 2-hexyldecanoic acids is unique due to its combination of different carboxylic acids, which imparts a balance of properties such as low volatility, high thermal stability, and excellent lubricity. This makes it particularly suitable for high-performance applications where these properties are critical .
Propriétés
Formule moléculaire |
C48H90O8 |
|---|---|
Poids moléculaire |
795.2 g/mol |
Nom IUPAC |
[2-(heptanoyloxymethyl)-2-(nonanoyloxymethyl)-3-undecanoyloxypropyl] (2R)-2-hexyldecanoate |
InChI |
InChI=1S/C48H90O8/c1-6-11-16-21-24-25-28-33-38-46(51)55-41-48(39-53-44(49)36-31-20-15-10-5,40-54-45(50)37-32-27-23-18-13-8-3)42-56-47(52)43(34-29-19-14-9-4)35-30-26-22-17-12-7-2/h43H,6-42H2,1-5H3/t43-,48?/m1/s1 |
Clé InChI |
BZWAFSNFFHCOMI-UKHUFAFQSA-N |
SMILES isomérique |
CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCC)(COC(=O)CCCCCCCC)COC(=O)[C@H](CCCCCC)CCCCCCCC |
SMILES canonique |
CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCC)(COC(=O)CCCCCCCC)COC(=O)C(CCCCCC)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


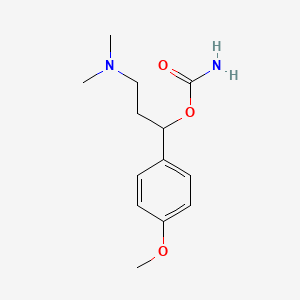
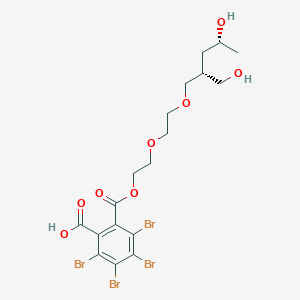
![5-(3-amino-2-methylsulfinyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12768640.png)
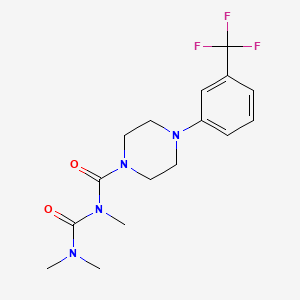

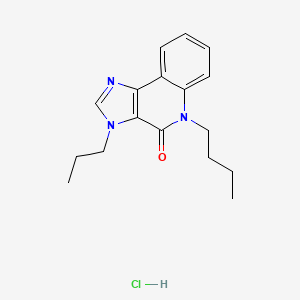

![2,4-dichloro-N-[[4-(6-(18F)fluoranylpyridin-2-yl)-1-propylsulfonylpiperidin-4-yl]methyl]benzamide](/img/structure/B12768684.png)
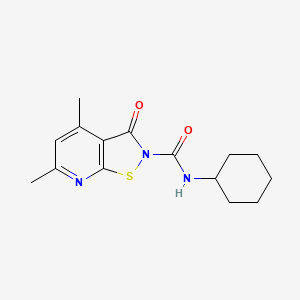
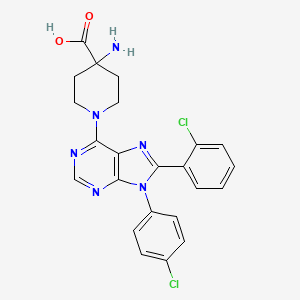
![N-benzyl-N-methyl-4-[(1,2,4-trimethyl-3H-1,2,4-triazol-4-ium-5-yl)diazenyl]aniline;tetrachlorozinc(2-)](/img/structure/B12768689.png)
